Benzyl N-(6-aminohexyl)carbamate
CAS No.: 66095-18-9
Cat. No.: VC21536554
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66095-18-9 |
---|---|
Molecular Formula | C14H22N2O2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | benzyl N-(6-aminohexyl)carbamate |
Standard InChI | InChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17) |
Standard InChI Key | LXLLLPSNNRGWJH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCN |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCN |
Chemical Identity and Structure
Benzyl N-(6-aminohexyl)carbamate is characterized by specific chemical identifiers that distinguish it from other compounds in organic chemistry.
Basic Identification Parameters
The compound is identified through several standardized parameters as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Information |
---|---|
CAS Number | 66095-18-9 |
Molecular Formula | C14H22N2O2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | benzyl N-(6-aminohexyl)carbamate |
Standard InChI | InChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17) |
Standard InChIKey | LXLLLPSNNRGWJH-UHFFFAOYSA-N |
SMILES Notation | C1=CC=C(C=C1)COC(=O)NCCCCCCN |
The compound is commonly known by several synonyms in the scientific literature, including benzyl 6-aminohexylcarbamate, (6-aminohexyl)carbamic acid benzyl ester, and 1-amino-6-phenylmethoxycarbonylaminohexane .
Structural Features
The molecular structure of benzyl N-(6-aminohexyl)carbamate consists of three primary functional groups:
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A benzyl group (C6H5CH2-) that provides aromatic character
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A carbamate moiety (-O-C(=O)-NH-) serving as a linking functional group
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A hexyl chain with a terminal amino group (-CH2-CH2-CH2-CH2-CH2-CH2-NH2)
This particular arrangement of functional groups contributes to the compound's utility as a protecting group in organic synthesis, particularly for amines and in peptide chemistry.
Physical and Chemical Properties
Understanding the physicochemical properties of benzyl N-(6-aminohexyl)carbamate is essential for its proper handling, storage, and application in research and synthetic procedures.
Physical Properties
The compound exhibits specific physical characteristics that determine its behavior under various conditions, as outlined in Table 2.
Table 2: Physical Properties of Benzyl N-(6-aminohexyl)carbamate
Property | Value | Method |
---|---|---|
Density | 1.055±0.06 g/cm³ | Predicted |
Melting Point | 175-180°C | Experimental |
Boiling Point | 409.3±38.0°C | Predicted |
Appearance | Not specified for free base | - |
Physical State | Not explicitly specified | - |
Chemical Properties
The chemical behavior of benzyl N-(6-aminohexyl)carbamate is characterized by the following properties:
Table 3: Chemical Properties
Property | Value | Method |
---|---|---|
pKa | 12.72±0.46 | Predicted |
Solubility | Not explicitly mentioned in sources | - |
Stability | Requires storage at 2-8°C, suggesting moderate stability | Based on storage recommendations |
The compound's carbamate group can be readily cleaved under basic conditions, which is a crucial property that enables its use as a protecting group in organic synthesis. The terminal amine group provides a reactive site for further chemical modifications, making this compound valuable in multi-step synthetic procedures.
Synthesis and Applications
Synthetic Routes
Benzyl N-(6-aminohexyl)carbamate is typically synthesized through a reaction between 6-aminohexanol and benzyl chloroformate. This synthetic approach allows for the selective protection of one amino group in a diamine compound, creating a versatile building block for further reactions.
The synthesis generally follows this reaction pathway:
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Reaction of 6-aminohexanol with benzyl chloroformate under controlled conditions
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Formation of the carbamate linkage
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Purification to obtain the desired product
Applications in Organic Chemistry
Benzyl N-(6-aminohexyl)carbamate serves as a versatile intermediate in organic synthesis, with applications primarily focused on:
-
Peptide Synthesis: The compound is employed in the preparation of peptides, where selective protection and deprotection of amine groups is crucial for controlled peptide bond formation.
-
Protecting Group Chemistry: The benzyloxycarbonyl (Cbz or Z) group introduced via this compound is widely used for amine protection in multi-step syntheses. The protection can be selectively removed under basic conditions, allowing for sequential chemical transformations.
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Medicinal Chemistry: The compound finds applications in the synthesis of pharmacologically active compounds, particularly those containing amine functionalities that require protection during complex synthetic sequences.
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Linker Chemistry: The hexyl chain serves as a spacer or linker between functional components, offering flexibility and distance for reduced steric hindrance in molecular constructs.
Parameter | Classification |
---|---|
Hazard Symbols | Xi - Irritant |
Risk Codes | 36/37/38 - Irritating to eyes, respiratory system, and skin |
WGK Germany | 3 (Severe hazard to waters) |
Comparative Analysis with Related Compounds
Comparison with Other Amine Protecting Groups
While the search results don't provide direct comparative data, it's worth noting that benzyl N-(6-aminohexyl)carbamate is one of several amine-protecting strategies used in organic synthesis. The benzyloxycarbonyl (Cbz or Z) protection introduced by this compound offers specific advantages in certain synthetic contexts compared to other protecting groups.
Table 5: Benzyl N-(6-aminohexyl)carbamate and Its Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Benzyl N-(6-aminohexyl)carbamate | 66095-18-9 | C14H22N2O2 | 250.34 |
Benzyl N-(6-aminohexyl)carbamate Hydrochloride | 78618-06-1 | C14H23ClN2O2 | 286.80 |
The hydrochloride salt form of the compound offers enhanced stability and different solubility properties, which may be advantageous in certain applications .
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